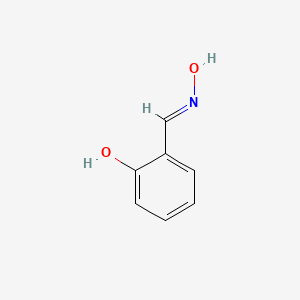
3-(2-bromophenyl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)pentanediamide is an organic compound with the molecular formula C11H13BrN2O2 It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanediamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)pentanediamide typically involves the reaction of 2-bromobenzoyl chloride with pentanediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)pentanediamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction Reactions: The carbonyl groups in the pentanediamide chain can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted phenylpentanediamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include amides or carboxylic acids derived from the oxidation of the pentanediamide chain.
Reduction Reactions: Products include alcohols or amines derived from the reduction of the carbonyl groups in the pentanediamide chain.
Scientific Research Applications
3-(2-Bromophenyl)pentanediamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to bind to specific biological targets, making it useful in biochemical assays.
Medicine: Potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical modifications makes it a valuable scaffold for the development of novel drugs.
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)pentanediamide involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, which can enhance the binding affinity of the compound to its target. Additionally, the amide groups in the pentanediamide chain can form hydrogen bonds with biological molecules, further stabilizing the interaction.
The compound may also interact with enzymes by inhibiting their activity through competitive or non-competitive mechanisms. This can lead to changes in cellular processes and biochemical pathways, making it a useful tool in the study of enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)pentanediamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.
3-(2-Fluorophenyl)pentanediamide: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.
3-(2-Iodophenyl)pentanediamide: The presence of an iodine atom can lead to different reactivity patterns, particularly in substitution reactions.
Uniqueness
3-(2-Bromophenyl)pentanediamide is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Bromine is larger and more polarizable than chlorine and fluorine, but smaller and less reactive than iodine. This makes this compound a versatile compound with a wide range of applications in various fields of research and industry.
Properties
CAS No. |
1803600-47-6 |
|---|---|
Molecular Formula |
C11H13BrN2O2 |
Molecular Weight |
285.1 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



